![molecular formula C15H22N2O2S B2894972 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 863017-18-9](/img/structure/B2894972.png)
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number 863017-18-9 . It has a molecular weight of 294.41 and a molecular formula of C15H22N2O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholino group, a thiophene group, a propan-2-yl group, and a cyclopropanecarboxamide group . The exact mass is 294.140198 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 497.2±45.0 °C at 760 mmHg, and a flash point of 254.5±28.7 °C . The LogP value is 0.44, indicating its lipophilicity . The vapour pressure is 0.0±1.3 mmHg at 25°C, and the index of refraction is 1.588 .Scientific Research Applications
Synthesis and Chemical Structure
Synthesis and Crystal Structure Analysis : Certain compounds closely related to "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" have been synthesized and their crystal structures determined. For example, the synthesis of compounds with antiproliferative activity against cancer cell lines involves complex condensation reactions, highlighting their potential in cancer research (J. Lu et al., 2021).
Characterization of Derivatives : The study of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provides insights into their chemical properties and potential applications. These compounds have been characterized by various spectroscopic techniques, offering a basis for exploring the uses of similar compounds in material science or catalysis (C. Ozer et al., 2009).
Biological Activity and Applications
Antitumor Activity : Compounds structurally related to "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" have demonstrated significant antitumor activity. Their synthesis, structural elucidation, and biological testing against various cancer cell lines provide a template for developing new anticancer agents (Jiu-Fu Lu et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their synaptic levels . This effect is similar to that of methamphetamine .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .
Pharmacokinetics
The compound’s metabolism is somewhat similar to methamphetamine, involving hydroxylation, demethylation, and deamination . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Result of Action
The molecular and cellular effects of the compound’s action include increased neurotransmission due to elevated synaptic levels of norepinephrine and dopamine . This can lead to various physiological effects, including increased locomotor activity .
properties
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(16-15(18)12-4-5-12)14(13-3-2-10-20-13)17-6-8-19-9-7-17/h2-3,10-12,14H,4-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPTZQEOZVBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide |
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